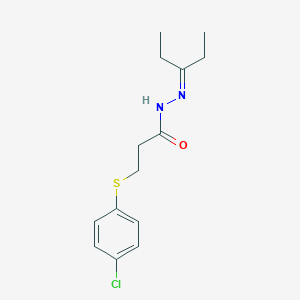![molecular formula C27H18F3N5O4 B403164 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403164.png)
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a molecular formula of C27H18F3N5O4 and a molecular weight of 533.5 g/mol
Preparation Methods
The synthesis of 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including nitration, bromination, and coupling reactions. One common synthetic route includes the following steps :
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Coupling Reaction: Formation of the pyrazolo[1,5-a]pyrimidine core through a coupling reaction with appropriate reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas or metal hydrides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group, makes it a valuable candidate for drug development and pharmaceutical research . The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a potential lead for new therapeutic agents .
In addition to its pharmaceutical applications, this compound is also used in materials science and agrochemicals, where its unique chemical properties can be leveraged for various industrial applications .
Mechanism of Action
The mechanism of action of 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrazolo[1,5-a]pyrimidines and phenoxy-substituted aromatic compounds. Some examples are:
Ubrogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist used for migraine treatment.
Berotralstat: A drug used for the treatment of hereditary angioedema, featuring a trifluoromethyl group.
Compared to these compounds, 7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H18F3N5O4 |
|---|---|
Molecular Weight |
533.5g/mol |
IUPAC Name |
7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H18F3N5O4/c1-16-10-23(17-6-3-2-4-7-17)32-25-15-24(33-34(16)25)26(36)31-19-12-20(35(37)38)14-22(13-19)39-21-9-5-8-18(11-21)27(28,29)30/h2-15H,1H3,(H,31,36) |
InChI Key |
SUENKQAPRFUFTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B403082.png)
![2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide](/img/structure/B403083.png)
![ETHYL (2E)-7-METHYL-2-(3-NITROBENZYLIDENE)-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B403085.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide](/img/structure/B403086.png)
![N-[4-(N-{[(4-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B403092.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B403093.png)
![N'-(9-anthrylmethylene)-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B403094.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[1-(3,4-dimethoxyphenyl)propylidene]acetohydrazide](/img/structure/B403096.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-(1-methylpentylidene)acetohydrazide](/img/structure/B403098.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-(4-butoxybenzylidene)acetohydrazide](/img/structure/B403099.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403101.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[4-(2-{[(2-bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)benzylidene]acetohydrazide](/img/structure/B403102.png)
![4-{4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B403103.png)

